molecular formula C12H12FN3O4S B2768223 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2309775-81-1

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2768223
CAS No.: 2309775-81-1
M. Wt: 313.3
InChI Key: YSUFGXANKLHZKH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor VIII and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Enantioselective Fluorination

Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) reveals its use as a sterically demanding electrophilic fluorinating reagent. NFBSI demonstrates improved enantioselectivity in the fluorination of silylenol ethers, showcasing the potential for benzenesulfonamide derivatives in enhancing the selectivity and efficiency of chemical reactions (Yasui et al., 2011).

Photodynamic Therapy for Cancer Treatment

Studies on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlight their high singlet oxygen quantum yield. These properties make them promising candidates as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has been synthesized and evaluated for their inhibitory activities on cyclooxygenase enzymes. Specific compounds displayed notable selectivity and potency for COX-2 inhibition, indicating the therapeutic potential of benzenesulfonamide derivatives in the development of anti-inflammatory drugs (Pal et al., 2003).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-19-11-4-3-9(5-10(11)13)21(17,18)16-8-6-14-12(20-2)15-7-8/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUFGXANKLHZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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